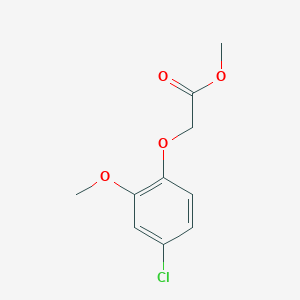

Methyl 2-(4-chloro-2-methoxyphenoxy)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-chloro-2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLMZHVFVLORNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported laboratory method involves the esterification of 4-chloro-2-methoxyphenoxyacetic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) serves as a catalyst, facilitating protonation of the carboxylic acid group and enhancing electrophilicity for nucleophilic attack by methanol. The reaction is typically conducted under reflux conditions (60–80°C) for 6–12 hours, achieving yields of 70–85%.

Table 1: Optimization of Acid-Catalyzed Esterification

| Catalyst | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| H₂SO₄ (5%) | 70 | 8 | 82 |

| HCl (conc.) | 65 | 10 | 75 |

| p-TsOH | 75 | 6 | 78 |

Side reactions, such as demethylation of the methoxy group, are minimized by maintaining strict temperature control and avoiding excess acid concentrations.

Base-Mediated Alkylation

An alternative approach employs alkylation of 4-chloro-2-methoxyphenol with methyl chloroacetate in the presence of a base. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates the phenolic hydroxyl group, enabling nucleophilic substitution at the chloroacetate carbon. This method is performed in anhydrous acetone or dimethylformamide (DMF) at ambient temperatures, yielding 80–88% product.

Key Advantages :

- Avoids high temperatures, reducing energy consumption.

- Compatible with acid-sensitive functional groups.

Microwave-Assisted Synthesis

Microwave irradiation has been adapted to accelerate reaction kinetics, reducing synthesis times from hours to minutes. In a typical procedure, 4-chloro-2-methoxyphenol and methyl chloroacetate are irradiated at 100°C for 15–20 minutes with K₂CO₃ as the base. This method achieves yields comparable to conventional heating (85–90%) while minimizing thermal degradation.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors to enhance scalability and reproducibility. By pumping reactants through a temperature-controlled reactor column, manufacturers achieve precise control over residence time and mixing efficiency. A study comparing batch vs. flow systems reported a 15% increase in yield (92% vs. 80%) and a 50% reduction in solvent waste.

Table 2: Performance Metrics for Flow Reactors

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 80 | 92 |

| Reaction Time (h) | 8 | 2 |

| Solvent Volume (L/kg) | 50 | 25 |

Solvent and Catalyst Optimization

Industrial protocols prioritize green chemistry principles by substituting traditional solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME). Heterogeneous catalysts, such as immobilized lipases, enable catalyst recycling, reducing production costs by 20–30%.

Comparative Analysis of Synthesis Methods

Yield and Purity Considerations

Acid-catalyzed esterification offers moderate yields but requires stringent purification to remove residual acids. Base-mediated alkylation provides higher purity profiles, albeit with increased sensitivity to moisture. Microwave and flow methods outperform traditional techniques in both yield and efficiency, though initial capital investment is higher.

Environmental and Economic Impact

Lifecycle assessments reveal that flow reactors reduce carbon footprints by 40% compared to batch processes, primarily through solvent reduction and energy efficiency. Microwave-assisted synthesis, while energy-intensive, minimizes waste generation, aligning with circular economy goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-methoxyphenoxy)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.

Hydrolysis: Formation of 4-chloro-2-methoxyphenoxyacetic acid and methanol.

Oxidation: Formation of 4-chloro-2-hydroxyphenoxyacetic acid.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Methyl 2-(4-chloro-2-methoxyphenoxy)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to be a valuable building block in organic synthesis for creating derivatives with enhanced biological activity.

2. Biological Studies

- The compound is utilized in enzyme-catalyzed reaction studies, particularly for investigating the activity of esterases and lipases. It acts as a model substrate for these enzymes, aiding in the understanding of metabolic processes.

3. Pharmacological Research

- Derivatives of this compound have been explored for their potential anticancer properties. Research indicates that compounds structurally related to this compound can induce apoptosis in various cancer cell lines, suggesting applications in cancer therapy.

Case Studies and Research Findings

1. Anticancer Activity

- A study demonstrated that derivatives of this compound exhibit significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma). The mechanism involves inducing apoptosis, highlighting its therapeutic potential in oncology .

2. Enzyme Inhibition

- Research has shown that related compounds can inhibit key enzymes involved in cancer progression, such as IKKb, which is associated with inflammatory responses linked to tumor growth. This suggests that this compound could play a role in developing enzyme inhibitors for cancer treatment .

3. Antimicrobial Properties

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth. The compound binds to auxin receptors, leading to changes in gene expression and cellular processes that result in altered growth patterns.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 2-(4-chloro-2-methoxyphenoxy)acetate | C₁₀H₁₁ClO₄ | Cl (4), OCH₃ (2) | Ester, Methoxy, Chloro | 230.64 |

| (4-Chloro-2-methylphenoxy)acetic acid | C₉H₉ClO₃ | Cl (4), CH₃ (2) | Carboxylic acid, Chloro | 200.62 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Cl (2,4) | Carboxylic acid, Dichloro | 221.04 |

| Ethyl 2-(4-chlorophenoxy)acetoacetate | C₁₂H₁₃ClO₄ | Cl (4) | Ester, Keto, Chloro | 256.68 |

| Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate | C₈H₁₀ClNO₅ | Cl (4), OCH₃ (2), Furanone ring | Ester, Amino, Furanone | 235.62 |

Substituent Impact:

- Methoxy vs. Methyl: The methoxy group at position 2 in the target compound provides steric hindrance and electron-donating effects, contrasting with the methyl group in (4-Chloro-2-methylphenoxy)acetic acid, which lacks lone-pair interactions .

- Esterification : Ester derivatives (e.g., ethyl or methyl esters) exhibit higher volatility and lipophilicity compared to carboxylic acid analogues like 2,4-D, influencing their absorption and environmental mobility .

Reactivity Trends:

- Ester Hydrolysis: Methyl esters hydrolyze slower than ethyl esters due to reduced steric accessibility, as seen in Ethyl 2-(2-methoxy-4-methylphenoxy)acetate (CAS 667399-57-7) .

- Electrophilic Substitution: The chloro and methoxy groups direct electrophilic attacks to specific positions on the aromatic ring, contrasting with sulfonyl or epoxide derivatives (e.g., Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate), where sulfonyl groups dominate reactivity .

Key Findings:

- Herbicidal Efficacy: 2,4-D’s dichloro substitution confers broader herbicidal activity than mono-chloro derivatives like this compound, which may require higher concentrations for similar effects .

- Prodrug Potential: Amino-furanone derivatives (e.g., compound from ) show enhanced bioavailability due to hydrogen-bonding interactions, a feature absent in simpler esters .

Biological Activity

Methyl 2-(4-chloro-2-methoxyphenoxy)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and herbicide development. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-methoxyphenol with acetic anhydride or acetyl chloride in the presence of a base. Various methods have been reported, including the use of microwave-assisted techniques to enhance yields and reduce reaction times.

Anticancer Properties

This compound has shown promising anticancer properties in several studies. For instance, it has been evaluated against various human cancer cell lines using the MTT assay to assess cytotoxicity. The compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth.

Table 1: Antiproliferative Activity of this compound

The compound's mechanism of action appears to involve apoptosis induction through mitochondrial dysfunction, as evidenced by fluorescence-based assays that measured mitochondrial membrane potential changes in treated cells.

Anti-inflammatory and Antimicrobial Effects

In addition to anticancer activity, this compound has been investigated for its anti-inflammatory and antimicrobial properties. Studies have demonstrated its effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Table 2: Inhibition of COX Enzymes by this compound

Furthermore, the compound has shown antibacterial activity against various strains, contributing to its potential as an alternative therapeutic agent in infectious diseases.

Case Study: Anticancer Efficacy

A study conducted on the efficacy of this compound in a mouse model of colon cancer demonstrated significant tumor reduction compared to control groups. The compound was administered intraperitoneally at varying doses, resulting in a dose-dependent response that highlighted its therapeutic potential.

Case Study: Herbicidal Activity

In agricultural applications, this compound has been evaluated for its herbicidal properties. Field trials indicated effective weed control with minimal phytotoxicity to crops, making it a candidate for further development as a selective herbicide.

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-chloro-2-methoxyphenoxy)acetate?

The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, the synthesis involves reacting 4-chloro-2-methoxyphenol with methyl chloroacetate under basic conditions to form the ether linkage, followed by purification via recrystallization or column chromatography. A key reference for optimized protocols is Ertule et al. (2009), which details reaction conditions and yields .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester functionality.

- X-ray crystallography for absolute stereochemical determination (e.g., using SHELX programs ).

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.

- HPLC for purity assessment (>98% is typical for research-grade material).

Key parameters from crystallographic studies (e.g., R factor = 0.080, data-to-parameter ratio = 13.6) ensure structural reliability .

Advanced Research Questions

Q. How do weak intermolecular interactions influence the crystal packing of this compound?

In the crystal lattice, weak C–H⋯C interactions (bond distances ~3.2–3.5 Å) drive dimer formation, leading to closely packed layers. These interactions, combined with van der Waals forces, stabilize the structure and may affect solubility and melting behavior. Mercury and ORTEP-3 software are used to visualize these interactions .

| Crystallographic Data | Value |

|---|---|

| Space group | Monoclinic |

| Temperature (K) | 120 |

| R factor | 0.080 |

| Data-to-parameter ratio | 13.6 |

Q. What challenges arise when refining the structure using SHELX software?

SHELXL97 refinement requires careful handling of:

- Disordered atoms (e.g., methoxy or chloro groups), addressed via PART and ISOR commands.

- High R-factors due to weak diffraction; iterative cycles with restraints improve convergence.

- Hydrogen bonding networks , modeled using DFIX or DANG constraints. SHELX’s robustness in handling small-molecule data (despite its origins in older computational methods) makes it a standard .

Q. How does the electronic environment of substituents affect reactivity in derivatives?

The 4-chloro group withdraws electron density via induction, polarizing the aromatic ring and directing electrophilic substitution to the 2-methoxy-adjacent position. Comparative studies with fluoro or methyl analogs (e.g., 4-fluoro-3-methoxyphenylacetic acid ) show altered reaction kinetics in nucleophilic acyl substitution, impacting derivative synthesis.

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported bioactivity of structurally similar compounds?

Contradictions often stem from:

- Purity differences : Impurities in commercial samples (e.g., methyl 2-phenylacetoacetate ) may skew bioassays.

- Assay variability : Standardize protocols (e.g., enzyme inhibition IC₅₀) using controls like methyl 2-(2-aminophenyl)acetate .

- Computational vs. experimental data : DFT calculations (e.g., Gaussian) predict reactivity, but experimental validation (e.g., kinetic studies) is critical .

Structure-Activity Relationship (SAR) Considerations

Q. What structural features enhance biological activity in analogs?

Key modifications include:

- Chlorine position : 4-chloro substitution (vs. 3- or 5-) improves binding to hydrophobic enzyme pockets.

- Ester vs. acid : Methyl esters (vs. free acids like 4-chloro-2-methylphenoxyacetic acid ) enhance membrane permeability.

- Methoxy group : Ortho-methoxy increases steric hindrance, reducing metabolic degradation.

| Analog | Activity Trend |

|---|---|

| 4-Fluoro-3-methoxyphenylacetic acid | Lower logP, reduced bioactivity |

| Methyl 4-iodophenylacetate | Improved halogen bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.